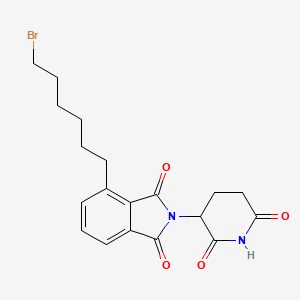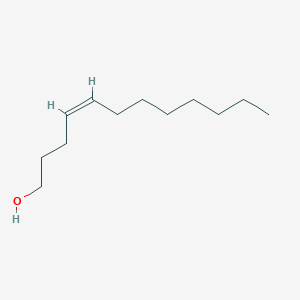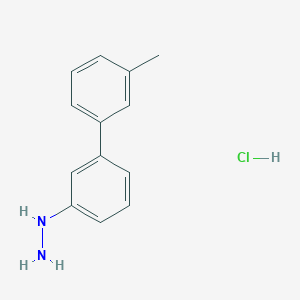
(3'-Methyl-biphenyl-3-yl)-hydrazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is an organic compound that features a biphenyl structure with a methyl group at the 3’ position and a hydrazine moiety at the 3 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride typically involves the reaction of 3’-methylbiphenyl-3-carboxylic acid with hydrazine hydrate under acidic conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the product is isolated as the hydrochloride salt by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production methods for (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and heating systems, and automated processes for the addition of reagents and isolation of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydrazine moiety can be oxidized to form azo compounds.
Reduction: The biphenyl structure can be reduced under certain conditions.
Substitution: The methyl group and hydrazine moiety can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents and nucleophiles are commonly used in substitution reactions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Reduced biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of (3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function. This interaction can affect various biological pathways, including those involved in cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
- (3’-Ethyl-biphenyl-3-yl)-hydrazine hydrochloride
- (3’-Methyl-biphenyl-4-yl)-hydrazine hydrochloride
Uniqueness
(3’-Methyl-biphenyl-3-yl)-hydrazine hydrochloride is unique due to the specific positioning of the methyl group and hydrazine moiety, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents.
Eigenschaften
Molekularformel |
C13H15ClN2 |
|---|---|
Molekulargewicht |
234.72 g/mol |
IUPAC-Name |
[3-(3-methylphenyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C13H14N2.ClH/c1-10-4-2-5-11(8-10)12-6-3-7-13(9-12)15-14;/h2-9,15H,14H2,1H3;1H |
InChI-Schlüssel |
BGTSDLSZEHMZCE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C2=CC(=CC=C2)NN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


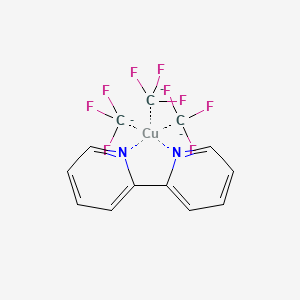
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
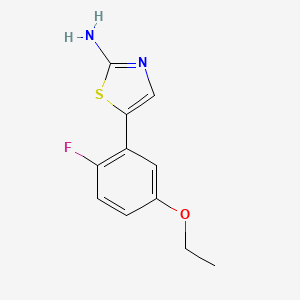
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)

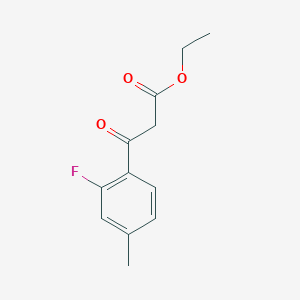

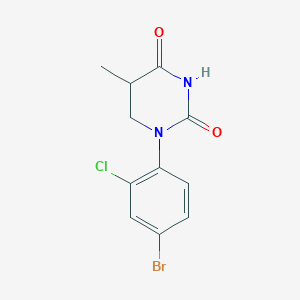

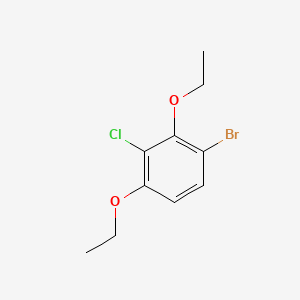
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)
